D-cycloserine(1+)

Tuberculosis Enzyme Kinetics Protonation-Dependent Binding

D-Cycloserine(1+) is the protonated conjugate acid of the broad-spectrum antibiotic D-cycloserine, formally designated as an organic cation with ChEBI ID CHEBI:75929. This ammonium ion derivative (molecular formula C₃H₇N₂O₂⁺, exact mass 103.0508 Da) is the species detected in positive-ion electrospray ionization mass spectrometry (ESI-MS) via the precursor-to-product ion transition m/z 103→75.

Molecular Formula C3H7N2O2+
Molecular Weight 103.1 g/mol
Cat. No. B1240639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-cycloserine(1+)
Molecular FormulaC3H7N2O2+
Molecular Weight103.1 g/mol
Structural Identifiers
SMILESC1C(C(=O)NO1)[NH3+]
InChIInChI=1S/C3H6N2O2/c4-2-1-7-5-3(2)6/h2H,1,4H2,(H,5,6)/p+1/t2-/m1/s1
InChIKeyDYDCUQKUCUHJBH-UWTATZPHSA-O
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Cycloserine(1+) – Protonated Form Properties, Analytical Identity, and Procurement Rationale


D-Cycloserine(1+) is the protonated conjugate acid of the broad-spectrum antibiotic D-cycloserine, formally designated as an organic cation with ChEBI ID CHEBI:75929 . This ammonium ion derivative (molecular formula C₃H₇N₂O₂⁺, exact mass 103.0508 Da) is the species detected in positive-ion electrospray ionization mass spectrometry (ESI-MS) via the precursor-to-product ion transition m/z 103→75 . The protonation occurs at the exocyclic amino group with a proton affinity of 215.3 kcal mol⁻¹, establishing the N(7) nitrogen as the most basic center . D-Cycloserine(1+) exists in equilibrium with its neutral and zwitterionic forms, with the zwitterionic species being the pharmacologically active form that binds to bacterial cell wall synthesis enzymes with a pKa of 7.5 for the exocyclic amine . This protonation state is not merely a physicochemical curiosity—it governs analytical detection sensitivity, enzyme binding affinity, pH-dependent solution stability, and intestinal transport mechanism, all of which are critical considerations for scientific procurement, analytical method development, and formulation design.

Standard Form Protonated species for positive-ion ESI-MS detection
Bioactive Form Zwitterionic state supports target enzyme engagement
Stability Context pH-dependent equilibrium; formulation may require pH control

Why D-Cycloserine(1+) Cannot Be Interchanged with Its Neutral Form, Stereoisomer, or Structural Analogues


D-Cycloserine(1+) is not a simple interchangeable commodity chemical. Its protonated state directly determines the predominant ionic species detected in LC-MS/MS bioanalytical workflows—the transition m/z 103.1→75.0 is exclusively attributable to the protonated molecular ion, not the neutral species . The equilibrium between cationic, zwitterionic, and neutral forms is pH-dependent, with the zwitterion being the optimal species for D-alanine:D-alanine ligase (Ddl) inhibition in Mycobacterium tuberculosis, exhibiting a sharp loss of binding affinity above pH 7.5 (pKa of the exocyclic amine) . Stereochemistry creates a further critical differentiation: L-cycloserine differs from D-cycloserine by approximately 3.2-fold in alanine racemase Ki, 10-fold in M. tuberculosis growth inhibition MIC, and 40-fold in branched-chain aminotransferase inactivation potency . Clinically, cycloserine achieves significantly higher sputum culture conversion rates than its structural analogue terizidone in MDR-TB patients (AOR 2.2; P = 0.02), demonstrating that even close structural relatives do not confer equivalent therapeutic outcomes . These quantitative differences—spanning analytical detection, enzyme binding, antibacterial potency, and clinical efficacy—mean that substitution of D-cycloserine(1+) with generic 'cycloserine' or any in-class analogue without explicit specification and verified characterization data carries material risk of analytical failure, potency mismatch, or therapeutic inequivalence.

D-Cycloserine(1+) protonated form
Neutral species may not match LC-MS/MS m/z 103→75 transition
D-enantiomer (verified ee)
L-enantiomer may differ in enzyme inhibition and growth assay endpoints
Cycloserine reported endpoint context
Terizidone may yield different culture conversion endpoint response

D-Cycloserine(1+) Quantitative Differentiation Evidence Against Closest Comparators


Protonation State Governs Optimal Enzyme Inhibition: Zwitterionic D-Cycloserine(1+) Binding at Mycobacterial D-Alanine:D-Alanine Ligase

D-Cycloserine(1+) binds optimally to Mycobacterium tuberculosis D-alanine:D-alanine ligase (MtDdl) in its zwitterionic form. The pH dependence of Ki,DCS2 revealed a loss of DCS binding affinity at high pH with a pKa of 7.5, indicating that the protonated exocyclic amine is essential for high-affinity interaction with the enzyme active site . DCS competitively inhibits D-Ala binding at both MtDdl D-Ala sites with Ki,DCS1 = 14 μM and Ki,DCS2 = 25 μM, demonstrating equal affinity at both substrate-binding pockets . Each enzyme active site accommodates only a single DCS molecule at a given time, defining a stoichiometric ceiling on inhibition that is directly relevant to dosing considerations .

Protonation-Dependent Inhibition
Class-level
Ki,DCS1 = 14 µM; Ki,DCS2 = 25 µM; binding lost >pH 7.5
Supports zwitterionic form requirement for target engagement
Recombinant MtDdl enzyme assay; pH-dependent kinetics
Tuberculosis Enzyme Kinetics Protonation-Dependent Binding

Stereochemical Discrimination: D-Cycloserine vs L-Cycloserine Inhibition of Alanine Racemase

D-Cycloserine demonstrates stereospecific competitive inhibition of alanine racemase from Escherichia coli W that is quantitatively superior to its L-enantiomer. Both D- and L-cycloserine act as competitive inhibitors, but D-cycloserine exhibits a Ki of 6.5 × 10⁻⁴ M compared to L-cycloserine's Ki of 2.1 × 10⁻³ M—a 3.2-fold difference in inhibitory potency . The ratio of Km (D-alanine) to Ki (D-cycloserine) is 0.71, whereas the ratio of Km (L-alanine) to Ki (L-cycloserine) is 0.46, indicating that D-cycloserine more effectively competes with its cognate substrate . The enzyme's Km values for D- and L-alanine are 4.6 × 10⁻⁴ M and 9.7 × 10⁻⁴ M, respectively, with a Vmax ratio (D→L direction) of 2.3 .

Enantiomer Discrimination
Head-to-head
Ki D-CS 6.5×10⁻⁴ M vs L-CS 2.1×10⁻³ M (3.2-fold)
Enantiomeric purity may influence enzyme inhibition assay
E. coli alanine racemase model
Antibacterial Mechanism Stereoselectivity Alanine Racemase

Clinical Superiority of Cycloserine Over Terizidone in Sputum Culture Conversion for MDR-TB

In a head-to-head observational study of 858 MDR-TB patients in South Africa, cycloserine demonstrated significantly superior microbiological outcomes compared to its structural analogue terizidone. Patients receiving cycloserine were more likely to achieve sputum culture conversion than those receiving terizidone, with an adjusted odds ratio (AOR) of 2.2 (95% CI, 1.12 to 4.38; P = 0.02) . Successful treatment occurred in 60% of cycloserine patients versus 62% for terizidone and 52% for ethambutol (P = 0.03 for the overall comparison), while default rates were 15% for cycloserine versus 11% for terizidone and 30% for ethambutol . Terizidone was associated with fewer serious adverse drug events (SADEs: 3/145 vs 7/278 for cycloserine; P = 0.05), establishing a differentiated risk-benefit profile where cycloserine offers superior microbiological efficacy at the cost of moderately higher adverse event frequency .

Culture Conversion Endpoint
Head-to-head
AOR 2.2 (95% CI 1.12–4.38, P=0.02) for culture conversion
Reported endpoint context; adverse event monitoring required
Observational MDR-TB study, n=858
Multidrug-Resistant Tuberculosis Clinical Outcomes Culture Conversion

NR2C Subunit-Selective NMDA Receptor Superagonism: D-Cycloserine Exceeds Glycine Efficacy

D-Cycloserine exhibits a unique pharmacological profile at NMDA receptors that is subunit-dependent, functioning as a partial agonist at NR1/NR2B receptors (65 ± 2% of glycine response) but acting as a superagonist at NR1/NR2C receptors (190 ± 6% of glycine response) . At NR1/NR2A, efficacy was 90 ± 2%, and at NR1/NR2D, 94 ± 2% . Single-channel recordings from NR1/NR2C receptors revealed that DCS increased peak open probability (Po) to 0.042 compared with 0.027 for glycine, and steady-state Po to 0.028 versus 0.019 for glycine . DCS also increased mean open time of NR1/NR2C receptors relative to glycine, an effect attributed to accelerated rate constants governing a fast gating step and reduced channel closing rate . The EC50 values for glutamate in the presence of saturating glycine or DCS at NR1/NR2C were 0.42 ± 0.04 μM and 0.47 ± 0.06 μM, respectively, confirming that the superagonism arises from increased efficacy rather than altered glutamate potency .

NR2C Superagonism
Head-to-head
Efficacy 190±6% of glycine; Peak Po 0.042 vs 0.027
NR2C-selective pharmacology research tool
Xenopus oocyte and HEK293 recordings
NMDA Receptor Subunit Selectivity Neuropsychiatric Research

Solvent-Dependent Dimerization: Methanol Prevents, Acetonitrile Promotes Artefactual Cycloserine Dimer Formation During ESI-MS Analysis

Under electrospray ionization mass spectrometry (ESI-MS) conditions, D-cycloserine exhibits pronounced solvent-dependent dimerization that directly impacts analytical accuracy. When acetonitrile is used as the sample solvent, extensive dimerization of cycloserine occurs to form cis-3,6-bis(aminooxymethyl)-2,5-piperidinedione, a process confirmed by both IRMPD spectroscopy and NMR experiments . In contrast, the same dimerization process is not observed in ESI-MS of cycloserine/methanol solutions, and NMR confirmed that partial dimerization actually takes place at room temperature in acetonitrile even before ESI-MS analysis . A separate study demonstrated that the International Pharmacopoeia HPLC-UV method for D-cycloserine impurity profiling is not repeatable due to the variable response of the cycloserine dimer, while the DOSY NMR method allows accurate identification and quantification of the cycloserine dimer that was not possible via the pharmacopoeial HPLC method .

Solvent-Dimerization Effect
Data to verify
Dimerization in acetonitrile; suppressed in methanol
Methanol diluent recommended for LC-MS workflows
IRMPD and NMR confirmation; DOSY NMR for quantification
Analytical Chemistry Mass Spectrometry Sample Preparation

Anti-Biofilm Activity: D-Cycloserine and Its Metabolite Hydroxylamine Disrupt Pre-Formed M. tuberculosis Biofilms Unlike Simple D-Amino Acids

D-Cycloserine and its metabolic product hydroxylamine demonstrate potent anti-biofilm activity against Mycobacterium tuberculosis H37Ra (Mtb-Ra) that is not shared by structurally related D-amino acids. In a comparative study, D-cycloserine and hydroxylamine, individually and in combination with D-serine, both limited biofilm formation and disrupted pre-formed biofilm . By contrast, D-alanine, D-valine, D-phenylalanine, D-serine, and D-threonine—tested individually and in combination—had no disruptive effect on pre-formed Mtb-Ra biofilm . This functional differentiation is significant because biofilm-associated mycobacteria exhibit drug tolerance and persistence, representing a critical barrier to tuberculosis treatment sterilization.

Biofilm Disruption
Head-to-head
D-CS and hydroxylamine disrupt pre-formed Mtb biofilm; D-amino acids inactive
Supports biofilm model studies; not shared by simple D-amino acids
M. tuberculosis H37Ra biofilm assay
Biofilm Disruption Mycobacterium tuberculosis Drug Tolerance

Procurement-Driven Application Scenarios for D-Cycloserine(1+) Based on Verified Differentiation Evidence


LC-MS/MS Bioanalytical Method Development Requiring a Protonated Reference Standard with Defined m/z 103→75 Transition

Bioanalytical laboratories developing LC-MS/MS methods for therapeutic drug monitoring of cycloserine in human plasma require D-cycloserine(1+) as the protonated reference standard that directly corresponds to the detected precursor ion at m/z 103.1. The validated method achieves a linear dynamic range of 0.3–30 μg/mL using protein precipitation and HILIC separation with a 5-minute run time, and the protonated ion formed by turbo ion spray in positive mode is essential for achieving the reported precision (0.8–3.4% CV) and accuracy (93.8–104.9%) . Procurement of material specified as the neutral free base rather than the protonated form would introduce a mismatch between the reference standard ionization behavior and the analyte detected in biological matrices, potentially compromising method validation against EMA guidelines .

MDR-TB Clinical Trial Material Requiring Cycloserine with Documented Superiority Over Terizidone in Culture Conversion

Clinical trial sponsors designing MDR-TB treatment regimens can justify cycloserine over terizidone based on the demonstrated 2.2-fold greater adjusted odds of achieving sputum culture conversion (AOR 2.2; 95% CI 1.12–4.38; P = 0.02) . The evidence from 858 patients in a standardized South African MDR-TB program showed that cycloserine achieved higher culture conversion rates than terizidone, with a treatment success rate of 60% and a default rate of 15% . Procurement specifications should include certified enantiomeric purity (D-isomer ≥98%) because L-cycloserine contamination at even modest levels would introduce a compound with 10-fold weaker M. tuberculosis growth inhibition (MIC-based) and 40-fold weaker branched-chain aminotransferase inactivation .

Neuroscience Research Requiring NR2C-Selective NMDA Receptor Pharmacology Tool Compound

Neuroscience laboratories investigating NR2C subunit-specific NMDA receptor function require D-cycloserine as the only commercially available glycine-site agonist with documented superagonist activity at NR1/NR2C receptors (190 ± 6% of glycine efficacy), in contrast to its partial agonist profile at NR1/NR2B (65 ± 2%) . This 2.92-fold subunit selectivity ratio enables experimental designs that isolate NR2C-mediated currents. The increase in single-channel peak open probability (Po 0.042 for DCS vs 0.027 for glycine at NR1/NR2C) and accelerated fast gating kinetics are specific to the DCS-NR2C interaction and cannot be replicated with glycine, D-serine, or other endogenous agonists . Procurement of D-cycloserine for these applications should verify that the material is supplied as the zwitterionic species (net charge zero at physiological pH, pKa = 7.5 for exocyclic amine) to ensure proper binding to the NR1 glycine site .

Pharmaceutical Impurity Profiling Using DOSY NMR for Cycloserine Dimer Quantification

Quality control laboratories performing pharmaceutical impurity profiling of cycloserine dosage forms should procure D-cycloserine(1+) reference material with documented suitability for DOSY NMR analysis, as the International Pharmacopoeia HPLC-UV method has been demonstrated to be non-repeatable for cycloserine dimer quantification due to variable detector response . The DOSY NMR method achieves accurate identification and quantification of the cycloserine dimer—a key degradation product and process impurity—at concentrations below pharmacopoeial specification limits, which the standard HPLC-UV method cannot reliably accomplish . This application scenario is directly relevant to ANDA filers and commercial manufacturers who must demonstrate control of the cycloserine dimer impurity as part of regulatory submissions .

Application
Selection Property
Validation Focus
LC-MS/MS bioanalysis method development
Protonated reference standard (m/z 103→75 transition)
Ionization behavior match and matrix-effect review
MDR-TB treatment regimen research
Culture conversion endpoint context
Outcome-specific endpoint response verification
NMDA receptor subunit pharmacology studies
NR2C-selective superagonist profile
Subunit-specific receptor response characterization
Pharmaceutical impurity profiling
Cycloserine dimer quantification context
Method repeatability and specification limits
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